(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol
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Overview
Description
(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol, also known as (4-amino-2,3-dihydrochromen-4-yl)methanol, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is part of the chroman family, which is characterized by a benzopyran ring system
Mechanism of Action
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminochroman-4-YL)methanol. These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of (4-aminochroman-4-yl)methanol are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol typically involves the reduction of chromanone derivatives. One common method is the reduction of 4-chromanone using sodium borohydride (NaBH4) in methanol, which yields this compound . Another approach involves the cyclization of 3-aryloxypropanenitriles in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives to this compound.
Substitution: The amino group in the compound can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: this compound.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol has several applications in scientific research, including:
Comparison with Similar Compounds
4-Chromanone: A precursor in the synthesis of (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol, with a similar benzopyran ring structure.
Chroman-4-ol: Another derivative of chroman, differing in the functional groups attached to the ring system.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its amino and hydroxyl groups enable diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(4-amino-2,3-dihydrochromen-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFHRNZUASICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178618-15-9 |
Source
|
Record name | (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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